REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[O:10]=[C:11]([CH3:14])[CH:12]=[CH2:13].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[C:11]([C:12]1[CH2:13][O:4][C:3]2[C:2]([CH:1]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2)(=[O:10])[CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
O=C(C=C)C
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
2
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
this temperature is maintained for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction medium is evaporated on a water bath under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 75 ml of diethyl ether
|
Type
|
WASH
|
Details
|
washed to neutrality with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated on a water bath under vacuum
|
Type
|
CUSTOM
|
Details
|
the product recrystallized in hexane
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1COC2=CC=CC=C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |